(6,7-Dimethoxyisoquinolin-1-yl)methanol
CAS No.: 1673-81-0
Cat. No.: VC14372787
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1673-81-0 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | (6,7-dimethoxyisoquinolin-1-yl)methanol |
| Standard InChI | InChI=1S/C12H13NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h3-6,14H,7H2,1-2H3 |
| Standard InChI Key | XIUMQHXAKKTBBK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=CN=C2CO)OC |
Introduction
Chemical Identity and Structural Features
(6,7-Dimethoxyisoquinolin-1-yl)methanol (C₁₂H₁₃NO₄) is a heterocyclic aromatic compound with a molecular weight of 235.24 g/mol. The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with methoxy groups (-OCH₃) at positions 6 and 7 and a hydroxymethyl (-CH₂OH) group at position 1. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and interactions in biological systems .
The compound’s planar structure facilitates π-π stacking interactions, while the hydroxymethyl group enhances solubility in polar solvents. X-ray crystallography data for analogous compounds, such as (±)-benzo[d] dioxol-5-yl(6,7-dimethoxyisoquinolin-1-yl)methanol, reveal a dihedral angle of approximately 85° between the isoquinoline and aryl rings, suggesting limited conjugation between the two moieties .
Synthetic Methodologies
Reductive Amination and Bischler-Napieralski Cyclization
A widely employed route involves the Bischler-Napieralski reaction followed by reductive amination. In a representative procedure , 2-(3,4-dimethoxyphenyl)ethylamine is condensed with a benzoyl chloride derivative to form an intermediate amide. Cyclization using phosphoryl chloride (POCl₃) yields the dihydroisoquinoline core, which is subsequently oxidized to the aromatic isoquinoline system. Sodium borohydride (NaBH₄) reduction of the ketone intermediate (6,7-dimethoxyisoquinolin-1-yl)methanone affords the target alcohol in 80–86% yield (Scheme 1) .
Scheme 1: Key steps in the synthesis of (6,7-dimethoxyisoquinolin-1-yl)methanol.
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Step 1: Amide formation via condensation of 3,4-dimethoxyphenethylamine with benzoyl chloride.
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Step 2: Cyclization using POCl₃ to generate dihydroisoquinoline.
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Step 3: Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatic isoquinoline.
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Step 4: Reduction of ketone to alcohol using NaBH₄.
Regioselective Metalation and Aldehyde Trapping
An alternative approach utilizes the Knochel-Hauser base (TMPMgCl·LiCl) for regioselective C-1 metalation of 6,7-dimethoxyisoquinoline . Subsequent trapping with formaldehyde or substituted benzaldehydes yields aryl(isoquinolin-1-yl)carbinols. For example, reaction with 4-methoxybenzaldehyde produces (±)-(6,7-dimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanol in 53–73% yield after column chromatography .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): Signals at δ 3.75 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 5.80 (d, J = 11.2 Hz, 2H, CH₂OH), and 8.31 (d, J = 6.0 Hz, 1H, isoquinoline H-8) .
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¹³C NMR (400 MHz, CDCl₃): Peaks at δ 55.8 (OCH₃), 55.9 (OCH₃), 72.4 (CH₂OH), and 156.3 (C-1) .
Infrared (IR) Spectroscopy
Key absorptions include broad O-H stretches at 3054 cm⁻¹, C-O stretches at 1265 cm⁻¹, and aromatic C=C vibrations at 1508 cm⁻¹ .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 340.1175 (calculated 340.1184 for C₁₉H₁₈NO₅) .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 196–198°C |
| Solubility | Soluble in DCM, MeOH; insoluble in hexane |
| LogP (Predicted) | 1.82 |
| Hydrogen Bond Donors | 1 (hydroxyl) |
| Hydrogen Bond Acceptors | 5 (3 methoxy, 1 hydroxyl, 1 N) |
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